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For researchers, scientists, and drug development professionals, this guide provides a
comprehensive analysis of the safety and tolerability data for Davunetide, a neuroprotective
peptide investigated for the treatment of neurodegenerative diseases, with a particular focus on
Progressive Supranuclear Palsy (PSP). Data is compared with other therapeutic alternatives
that have been evaluated in similar patient populations.

Davunetide, an eight-amino acid peptide, has been the subject of numerous clinical trials to
assess its potential in treating neurodegenerative conditions characterized by tau pathology. Its
proposed mechanism of action centers on the stabilization of microtubules and the reduction of
tau protein phosphorylation, processes that are critical to neuronal integrity and function.[1]
While Davunetide ultimately did not demonstrate efficacy in a large Phase 2/3 clinical trial for
PSP, the safety and tolerability data gathered from this and other studies provide valuable
insights for the development of future therapies.[2][3]

Comparative Safety and Tolerability Profile

The safety and tolerability of Davunetide have been evaluated in several clinical trials. The
most extensive data comes from the NCT01110720 study, a Phase 2/3 randomized, double-
blind, placebo-controlled trial involving 313 participants with PSP.[3] The primary comparison in
this guide is between Davunetide and a placebo control. Additionally, safety data for other
investigational drugs for PSP, including AZP2006 and gosuranemab (BMS-986168), are
presented to provide a broader context for evaluating the safety profile of novel therapeutics in
this patient population.
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Adverse Events in the Davunetide Phase 2/3 PSP Trial
(NCT01110720)

The following table summarizes the most frequently reported adverse events in the pivotal
clinical trial of Davunetide for Progressive Supranuclear Palsy.

Adverse Event Davunetide (n=156) Placebo (n=156)
Nasal Discomfort 15 (9.6%) 1 (<1%)
Rhinorrhea 15 (9.6%) 8 (5.1%)

Nasal Congestion 18 (11.5%) 3 (1.9%)

Epistaxis (Nosebleed) 18 (12%) 13 (8%)

Nasal Mucosal Disorder 9 (5.8%) 8 (5.1%)

Serious Adverse Events 54 54

Deaths 11 10

Data sourced from the NCT01110720 clinical trial publication.[2][3]

The data indicates that the most common adverse events associated with intranasally
administered Davunetide were localized to the nasal passages. These events were generally
mild to moderate in severity. Importantly, the incidence of serious adverse events and deaths
was similar between the Davunetide and placebo groups, suggesting that Davunetide did not
increase the risk of severe complications in this patient population.[3]

Safety Profile of Alternative Investigational Therapies for
PSP

To provide a comparative landscape, this section outlines the safety and tolerability of other
drugs that have been in clinical development for PSP.

AZP2006 (Ezeprogind): In a Phase 2a clinical trial, AZP2006, an oral progranulin enhancer,
was found to be well-tolerated with no treatment-related serious adverse events.[4][5] A
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subsequent open-label extension study also reported no notable safety concerns with long-
term treatment.

Gosuranemab (BMS-986168/BIIB092): This anti-tau monoclonal antibody was evaluated in a
Phase 2 trial for PSP. The incidence of adverse events, serious adverse events, and deaths
were similar between the gosuranemab and placebo groups.[3] A first-in-human study in
healthy volunteers also demonstrated that gosuranemab was generally safe and well-tolerated.

[6]

AADvacl: This active vaccine targeting pathological tau protein has demonstrated a favorable
safety profile in a Phase 2 study in Alzheimer's Disease, with no more side effects reported
than in the placebo group.[7] A Phase 2a trial in PSP is planned.[8]

Experimental Protocols: The Davunetide PSP Trial
(NCT01110720)

A thorough understanding of the experimental design is crucial for interpreting the safety and
tolerability data. The following is a summary of the key methodologies employed in the
NCT01110720 clinical trial.

Study Design: This was a multinational, multicenter, randomized, double-blind, placebo-
controlled, parallel-group Phase 2/3 study.[3][9]

Participant Population: 313 individuals with a diagnosis of possible or probable Progressive
Supranuclear Palsy. Key inclusion criteria included an age range of 41 to 85 years and the

ability to comply with neuropsychological evaluations. Participants were required to have a

reliable caregiver to accompany them to all study visits.[10]

Intervention: Participants were randomly assigned in a 1:1 ratio to receive either 30 mg of
Davunetide or a matching placebo, administered as an intranasal spray twice daily for 52
weeks.[3]

Safety and Tolerability Assessments: The safety of Davunetide was a primary objective of the
study.[11] Safety assessments included the recording of all treatment-emergent adverse
events, regular physical and neurological examinations, electrocardiograms (ECGs), and
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clinical laboratory tests. Nasal examinations were also conducted to monitor for local adverse

effects.

Primary Outcome Measures: The co-primary efficacy endpoints were the change from baseline
in the Progressive Supranuclear Palsy Rating Scale (PSPRS) and the Schwab and England
Activities of Daily Living (SEADL) scale at 52 weeks.[1][3]

Signaling Pathway of Davunetide

Davunetide is believed to exert its neuroprotective effects through the modulation of
microtubule stability and the reduction of tau hyperphosphorylation. The following diagram

illustrates the proposed mechanism of action.
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Caption: Proposed mechanism of action for Davunetide.
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Experimental Workflow for a Phase 2/3 Clinical Trial
in PSP

The logical flow of a large-scale clinical trial for a neurodegenerative disease like PSP is
complex. The following diagram outlines a typical workflow, from patient recruitment to data

analysis.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Patient Recruitment
(Possible/Probable PSP)

'

Screening Visit
(Inclusion/Exclusion Criteria)

'

Randomization (1:1)
(Davunetide vs. Placebo)

'

Baseline Assessment
(PSPRS, SEADL, Safety Labs)

'

52-Week Treatment Period
(Twice Daily Intranasal Dosing)

'

Regular Follow-Up Visits
(Adverse Event Monitoring, Efficacy Assessments)

'

End of Study Visit
(Final Assessments)

'

Data Analysis
(Safety and Efficacy Endpoints)

Click to download full resolution via product page

Caption: Workflow of a typical Phase 2/3 PSP clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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